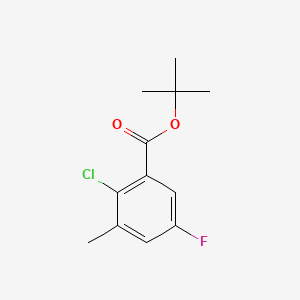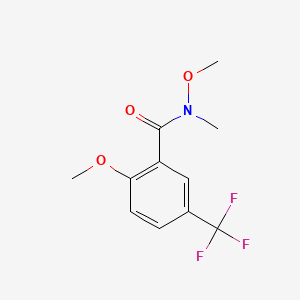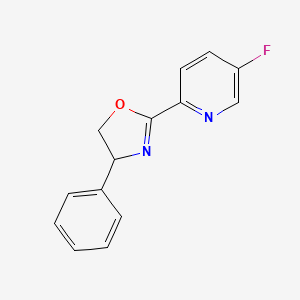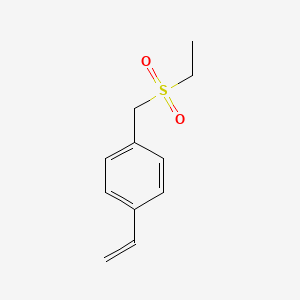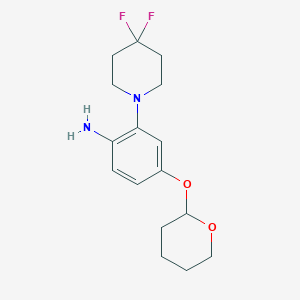
N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)acetamide: is a complex organic compound characterized by its unique structure, which includes a nitro group, a phenylsulfonyl group, and an acetamide group attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)acetamide typically involves multiple steps:
Sulfonylation: The phenylsulfonyl group is introduced via sulfonylation, where the nitro-naphthalene intermediate reacts with phenylsulfonyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the formation of the acetamide group through an amidation reaction, where the sulfonylated intermediate reacts with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The acetamide group can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Nucleophiles: Ammonia, amines, and thiols.
Hydrolysis Conditions: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Carboxylic Acids and Amines: Formed from hydrolysis of the acetamide group.
Applications De Recherche Scientifique
N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in inflammatory and microbial pathways.
Pathways Involved: Inhibition of enzyme activity, disruption of microbial cell membranes, and modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)benzamide
- N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)propionamide
Uniqueness
N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C19H17N3O5S |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
N-[4-(benzenesulfonylmethylamino)-3-nitronaphthalen-1-yl]acetamide |
InChI |
InChI=1S/C19H17N3O5S/c1-13(23)21-17-11-18(22(24)25)19(16-10-6-5-9-15(16)17)20-12-28(26,27)14-7-3-2-4-8-14/h2-11,20H,12H2,1H3,(H,21,23) |
Clé InChI |
AGMREYUDJAAGSS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C2=CC=CC=C21)NCS(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


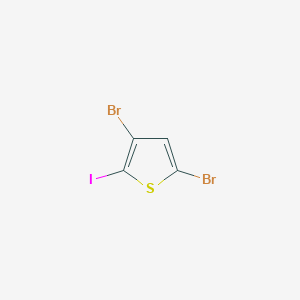
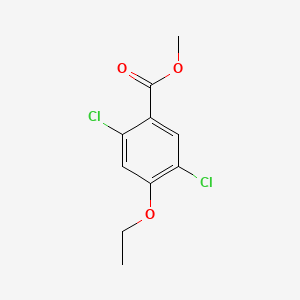
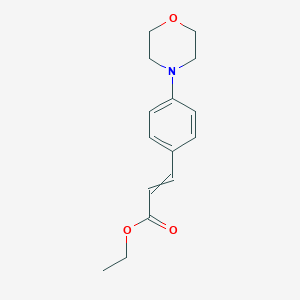

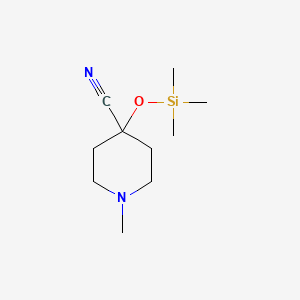
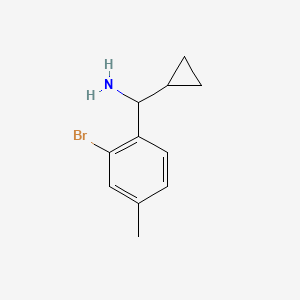
![2-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B14769896.png)

![(R)-(3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(diphenylphosphane)](/img/structure/B14769910.png)
